![molecular formula C14H6Cl2N4O2S2 B2843829 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171078-70-8](/img/structure/B2843829.png)

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been associated with various pharmaceutical applications and have shown notable pharmacological actions .

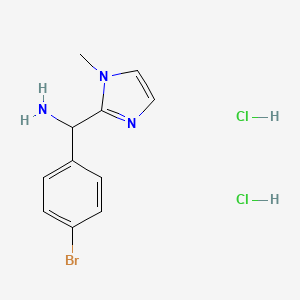

Molecular Structure Analysis

The structure of the compound consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring .Applications De Recherche Scientifique

- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial properties . Specifically, compound (3b) demonstrated moderate activity against Bacillus subtilis and Penicillium fimorum. However, other synthesized compounds did not exhibit significant activity against the tested microbes.

- The same derivatives were also assessed for their antioxidant activity . Compound (2a) and (2e) showed excellent antioxidant activity, with percentages of 95.2% and 96.3%, respectively, compared to the control (ascorbic acid) and other synthesized compounds.

- Researchers performed molecular docking studies to evaluate the possibility of these compounds as drugs . They focused on their interaction with cytochrome P450 14 alpha-sterol demethylase (CYP51), a target relevant in antifungal drug development.

- Pyrazole-carbothioamides, structurally similar to this compound, have shown anti-inflammatory and analgesic activities .

Antimicrobial Activity

Antioxidant Properties

Molecular Docking Studies

Anti-Inflammatory and Analgesic Properties: (based on related compounds):

Cytotoxicity Against Tumor Cell Lines: (based on related compounds):

Structural Modifications for Drug Design

Mécanisme D'action

Target of Action

A molecular docking study of similar compounds withcytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out . CYP51 is an essential enzyme in sterol biosynthesis in eukaryotes and is a common target for antifungal drugs .

Mode of Action

It is suggested that the compound may interact with its target, potentially cyp51, leading to changes in the target’s function .

Biochemical Pathways

If the compound does indeed target cyp51, it would affect the sterol biosynthesis pathway .

Result of Action

Similar compounds have shown antimicrobial and antioxidant activities .

Propriétés

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2N4O2S2/c15-10-4-7(11(16)24-10)13-19-20-14(22-13)18-12(21)6-1-2-8-9(3-6)23-5-17-8/h1-5H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFWFFMUUVDBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2843749.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)

![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)

![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)